molecular formula C12H18N2O2 B6053283 N-[4-(hydroxyimino)-1-adamantyl]acetamide

N-[4-(hydroxyimino)-1-adamantyl]acetamide

Cat. No. B6053283
M. Wt: 222.28 g/mol
InChI Key: AGLSQIHENCAJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(hydroxyimino)-1-adamantyl]acetamide, also known as amantadine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s as an antiviral drug for the treatment of influenza A. Over time, its potential as a therapeutic agent for other neurological and psychiatric disorders has been explored, leading to a better understanding of its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of N-[4-(hydroxyimino)-1-adamantyl]acetamide is complex and not fully understood. It is known to act on several neurotransmitter systems, including dopamine, glutamate, and acetylcholine. It is thought to exert its therapeutic effects by modulating the release and reuptake of these neurotransmitters, as well as by blocking certain receptors.
Biochemical and Physiological Effects:
Amantadine has been shown to have a range of biochemical and physiological effects, including increasing dopamine release, inhibiting glutamate release, and blocking NMDA receptors. It also has anticholinergic effects, which may contribute to its therapeutic effects in certain disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(hydroxyimino)-1-adamantyl]acetamide in lab experiments is that it is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, its mechanism of action is complex and not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-[4-(hydroxyimino)-1-adamantyl]acetamide. One area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorder. Another area of interest is the development of new formulations or delivery methods that may improve its efficacy and reduce side effects. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitter systems.

Synthesis Methods

The synthesis of N-[4-(hydroxyimino)-1-adamantyl]acetamide involves the reaction of 1-adamantylamine with acetic anhydride to yield N-(1-adamantyl)acetamide, which is then hydroxylated using hydroxylamine to produce N-[4-(hydroxyimino)-1-adamantyl]acetamide. This method has been optimized over the years to increase yields and purity.

Scientific Research Applications

Amantadine has been extensively studied for its potential therapeutic effects in a range of neurological and psychiatric disorders. It has been found to be effective in the treatment of Parkinson's disease, where it acts as a dopamine agonist, and in the management of drug-induced extrapyramidal symptoms. It has also been shown to have potential in the treatment of depression, bipolar disorder, and schizophrenia.

properties

IUPAC Name

N-(4-hydroxyimino-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7(15)13-12-4-8-2-9(5-12)11(14-16)10(3-8)6-12/h8-10,16H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLSQIHENCAJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)C(=NO)C(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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